4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde Bisoprolol EP Impurity L is Metoprolol impurity.
Brand Name: Vulcanchem
CAS No.: 29122-74-5
VCID: VC21348219
InChI: InChI=1S/C13H19NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,8,10,12,14,16H,7,9H2,1-2H3
SMILES: CC(C)NCC(COC1=CC=C(C=C1)C=O)O
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

CAS No.: 29122-74-5

Cat. No.: VC21348219

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde - 29122-74-5

CAS No. 29122-74-5
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde
Standard InChI InChI=1S/C13H19NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,8,10,12,14,16H,7,9H2,1-2H3
Standard InChI Key BGHLBXLHZRCXRY-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)C=O)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)C=O)O
Appearance Light Tan Solid
Melting Point >90°C

Chemical Identity and Nomenclature

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde is an organic compound characterized by a benzaldehyde moiety with a substituted propoxy chain containing both hydroxy and isopropylamino functional groups . This compound exists in both free base form and as various salts, with the hydrochloride derivative being commonly documented .

Identification Parameters

The compound is registered in chemical databases and literature under various identifiers. The free base form is identified by CAS Registry Number 29122-74-5, while the hydrochloride salt is assigned CAS number 1956321-87-1 . The compound is also known by several synonyms including:

  • Benzaldehyde,p-[2-hydroxy-3-(isopropylamino)propoxy]- (8CI)

  • 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde

  • H 128/80

  • 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Registration and Identification

PubChem assigns the CID 118995230 to the hydrochloride salt form, with the parent compound (free base) assigned CID 13621729 . The European Community (EC) Number for the hydrochloride salt is documented as 935-161-4 .

Chemical Structure and Properties

Molecular Structure

The compound features a para-substituted benzaldehyde core with a propoxy chain at the 4-position. This chain contains both a hydroxyl group at the 2-position and an isopropylamino group at the 3-position, creating a molecule with multiple functional centers that can participate in various chemical interactions .

Physical and Chemical Properties

The physical and chemical properties of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde are significantly influenced by its functional groups. The compound contains a benzaldehyde moiety with a formyl group (-CHO), contributing to its aromatic properties and reactivity . The presence of a hydroxy group (-OH) and an alkylamino group (specifically an isopropylamino group) enhances its solubility in polar solvents and provides sites for hydrogen bonding .

Table 1: Key Physical and Chemical Properties of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₃H₁₉NO₃C₁₃H₂₀ClNO₃
Molecular Weight237.30 g/mol (calculated)273.75 g/mol
CAS Number29122-74-51956321-87-1
Functional GroupsAldehyde, hydroxy, isopropylamino, etherSame as free base plus hydrochloride
EC NumberNot specified935-161-4
Creation Date in PubChemNot specified2016-05-17

The propoxy chain introduces ether characteristics to the molecule, which influences its reactivity and interactions with other molecules . The ether linkage contributes to the compound's polarity while maintaining some hydrophobic character.

Significance in Pharmaceutical Chemistry

Structural Relationship to Beta-Blockers

The structural features of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde share significant similarities with beta-blocker medications, particularly bisoprolol and metoprolol. The hydroxypropoxy chain with an isopropylamine substituent represents a common pharmacophore element in many beta-adrenergic receptor antagonists, explaining why this compound appears as an intermediate or related impurity in their synthesis pathways.

Synthesis and Manufacturing Considerations

Formation During Pharmaceutical Synthesis

According to patent literature (WO2007069266A2), this aldehydic compound forms as an impurity during the synthesis of bisoprolol . The synthetic route described involves the reaction of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane with isopropylamine, during which this aldehydic impurity may form .

Removal and Control Strategies

Manufacturing processes have developed specific strategies to control or eliminate this impurity:

  • Reduction: Sodium borohydride is utilized to reduce the aldehydic impurity, converting it to the corresponding alcohol .

  • Adsorption: The patent describes passing the reaction mixture over a bed of neutral alumina, which effectively traps the 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde impurity .

These control strategies are essential for meeting pharmaceutical quality standards and specifications. The patent explicitly states: "The bed of neutral alumina traps the impurity 4-[2-hydroxy-3-[(l-methylethyl)amino]propoxy] benzenemethanol formed and makes the product free of this impurity" .

Analytical Detection and Characterization

Chromatographic Analysis

While comprehensive analytical data is limited in the available sources, the mention of LC-MS analysis in the context of related compounds suggests that liquid chromatography coupled with mass spectrometry represents an applicable analytical technique for detecting and characterizing this compound . This would be particularly relevant in pharmaceutical quality control contexts.

Structural Confirmation

The compound's structure can be confirmed through various spectroscopic techniques. The aldehyde functionality would produce characteristic signals in NMR spectroscopy (typically a singlet around 9-10 ppm) and a distinctive carbonyl stretching band in IR spectroscopy (usually around 1700 cm⁻¹). The aromatic ring and various functional groups would contribute additional diagnostic spectral features.

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